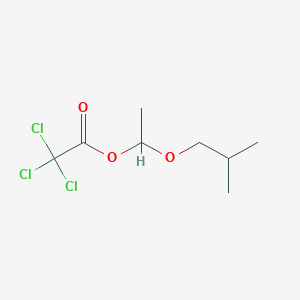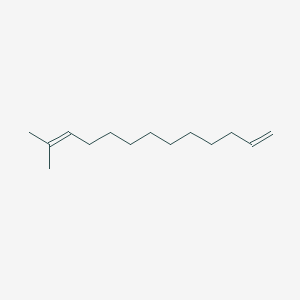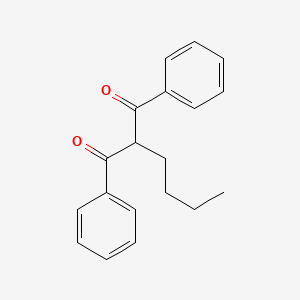![molecular formula C32H21NO5 B14267954 8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran] CAS No. 141110-65-8](/img/structure/B14267954.png)
8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of methoxy, nitro, and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphtho[2,3-b]pyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphtho[2,3-b]pyran core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.
Spirocyclization: The final step involves the formation of the spiro linkage, which can be achieved through various cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Applications De Recherche Scientifique
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets. The spiro linkage provides structural rigidity, enhancing its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxy-3-nitro-2H-chromene: Shares the methoxy and nitro groups but differs in the core structure.
5-Methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one: Similar functional groups but different core and spiro linkage.
8-Methoxy-3-phenyl-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole: Contains methoxy and phenyl groups but differs in the overall structure.
Uniqueness
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] is unique due to its spiro-connected bicyclic system, which imparts distinct chemical and physical properties. The combination of methoxy, nitro, and phenyl groups in a spiro structure is relatively rare, making this compound valuable for various applications.
Propriétés
Numéro CAS |
141110-65-8 |
|---|---|
Formule moléculaire |
C32H21NO5 |
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
8'-methoxy-8-nitro-3'-phenyl-2,2'-spirobi[benzo[g]chromene] |
InChI |
InChI=1S/C32H21NO5/c1-36-28-10-8-22-14-26-17-29(20-5-3-2-4-6-20)32(38-31(26)19-25(22)16-28)12-11-23-13-21-7-9-27(33(34)35)15-24(21)18-30(23)37-32/h2-19H,1H3 |
Clé InChI |
NRAOKRCXZGXMML-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC3=C(C=C2C=C1)C=C(C4(O3)C=CC5=C(O4)C=C6C=C(C=CC6=C5)[N+](=O)[O-])C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
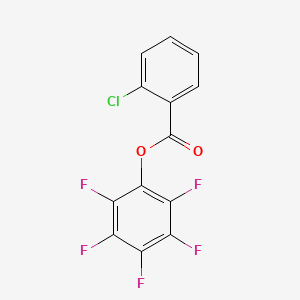
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
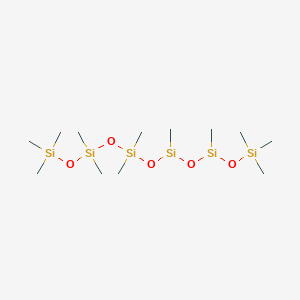
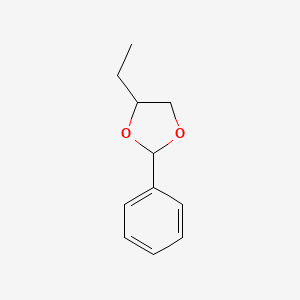
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
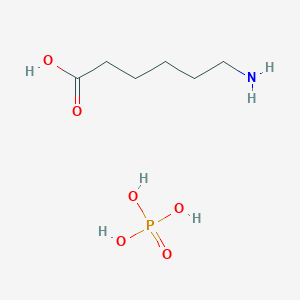
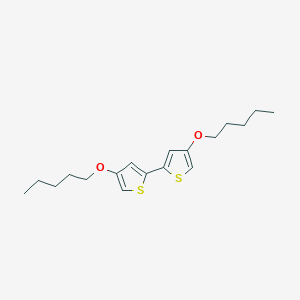
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
